Asymmetric Carbonyl-Ene Reaction: Comparable Enantioselectivity with Methyl and Ethyl Esters (Cross-Study Comparable)
In a head-to-head study using the same chiral Rh(III) pincer catalyst system, methyl trifluoropyruvate and ethyl trifluoropyruvate both participated in carbonyl-ene reactions with 2-arylpropenes, delivering chiral α-hydroxy-α-trifluoromethyl esters with high stereoselectivity [1]. Methyl trifluoropyruvate achieved up to 95% enantiomeric excess (ee), comparable to the ethyl ester under identical conditions. This establishes that MTFP does not sacrifice stereochemical fidelity for its handling advantages.
| Evidence Dimension | Enantioselectivity in carbonyl-ene reaction with 2-arylpropenes |
|---|---|
| Target Compound Data | Up to 95% ee (methyl trifluoropyruvate) |
| Comparator Or Baseline | Up to 95% ee (ethyl trifluoropyruvate) |
| Quantified Difference | Comparable within experimental variation |
| Conditions | Chiral bis(imidazolinyl)phenyl NCN pincer Rh(III) catalyst with AgOTf, carbonyl-ene reaction with 2-arylpropenes |
Why This Matters
This data confirms that methyl trifluoropyruvate can replace ethyl trifluoropyruvate in asymmetric carbonyl-ene reactions without compromising enantioselectivity, while offering simplified handling protocols (no moisture sensitivity).
- [1] Wang T, Hao XQ, Huang JJ, et al. Chiral bis(imidazolinyl)phenyl NCN pincer rhodium(III) catalysts for enantioselective allylation of aldehydes and carbonyl-ene reaction of trifluoropyruvates. J Org Chem. 2013;78(17):8712-8721. DOI: 10.1021/jo4014194 View Source
